molecular formula C9H13N3O B13526837 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one

4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one

Cat. No.: B13526837
M. Wt: 179.22 g/mol
InChI Key: BOBOGOQUPIGYIK-UHFFFAOYSA-N
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Description

4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features both imidazole and pyrrolidinone rings The imidazole ring is known for its presence in many biologically active molecules, while the pyrrolidinone ring is a common structural motif in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an amido-nitrile precursor under mild conditions, often using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the imidazole ring or the pyrrolidinone moiety.

    Substitution: Both the imidazole and pyrrolidinone rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives.

Scientific Research Applications

4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one: Similar structure but with different substituents.

    4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one: Another variant with a methyl group instead of an ethyl group.

    Imidazole derivatives: Compounds like metronidazole and tinidazole share the imidazole ring but differ in other structural aspects.

Uniqueness

4-(1-ethyl-1H-imidazol-5-yl)pyrrolidin-2-one is unique due to the combination of the imidazole and pyrrolidinone rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

4-(3-ethylimidazol-4-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H13N3O/c1-2-12-6-10-5-8(12)7-3-9(13)11-4-7/h5-7H,2-4H2,1H3,(H,11,13)

InChI Key

BOBOGOQUPIGYIK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C2CC(=O)NC2

Origin of Product

United States

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